molecular formula C7H5ClN2O4 B1599626 3-Amino-5-chloro-2-nitrobenzoic acid CAS No. 193481-78-6

3-Amino-5-chloro-2-nitrobenzoic acid

Cat. No.: B1599626
CAS No.: 193481-78-6
M. Wt: 216.58 g/mol
InChI Key: STWBZTCBIRBNHV-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-2-nitrobenzoic acid is an organic compound with the molecular formula C7H5ClN2O4 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-chloro-2-nitrobenzoic acid typically involves the nitration of 3-Amino-5-chlorobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-chloro-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: 3-Amino-5-chloro-2-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

    Oxidation: 3-Nitroso-5-chloro-2-nitrobenzoic acid.

Scientific Research Applications

3-Amino-5-chloro-2-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-chloro-2-nitrobenzoic acid depends on its functional groups. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the nitro group can undergo reduction and oxidation reactions. The chloro group can be involved in substitution reactions. These functional groups enable the compound to interact with various molecular targets, including enzymes and receptors, thereby influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitrobenzoic acid: Similar structure but lacks the amino group.

    3-Chloro-2-nitrobenzoic acid: Similar structure but lacks the amino group.

    5-Chloro-2-nitrobenzoic acid: Similar structure but lacks the amino group.

Uniqueness

3-Amino-5-chloro-2-nitrobenzoic acid is unique due to the presence of all three functional groups (amino, chloro, and nitro) on the benzoic acid ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

3-amino-5-chloro-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c8-3-1-4(7(11)12)6(10(13)14)5(9)2-3/h1-2H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWBZTCBIRBNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)[N+](=O)[O-])N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444034
Record name 3-Amino-5-chloro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193481-78-6
Record name 3-Amino-5-chloro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under nitrogen, to a solution of t-BuOK (156.8 g) and Cu(OAc)2 (3.6 g) in DMF (1.2 L) was added a solution of 5-chloro-2-nitrobenzoic acid (40.0 g) and MeONH2HCl (33.2 g) in DMF (300 mL) at 0° C. After 3 h the reaction was quenched by addition of H2O (2.5 L) and acidified with 10% HCl solution to pH=1. The mixture was extracted with EA (2 L×2) and the combined organic layers were then washed with brine, dried over anhydrous Na2SO4, filtered and concentrated in-vacuo to afford the crude product as a yellow solid (43.2 g, yield 100%). 1H NMR (300 MHz, CDCl3): δ ppm 6.88 (s, 1H, J=2.4 Hz), 6.91 (d, 1H, J=2.4 Hz), 8.08 (br s, 2H); LC-MS: m/e=217 [M+1]+.
Quantity
156.8 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
33.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
catalyst
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

To a mixture of potassium tert-butoxide (38.9 g, 0.347 mol) and copper-(II) acetate monohydrate (0.9 g, 4.96 mmol) in DMF (160 ml) was added a solution of O-methylhydroxylamine hydrochloride (8.3 g, 99.3 mmol) and 3-chloro-6-nitrobenzoic acid (69; 10 g, 49.6 mmol) in DMF (160 ml) at 0° C. The resulting reaction mixture was stirred at that temperature for 3 h. It was then quenched with water, acidified with 10% HCl and extracted with EtOAc. The combined organic layers were dried (Na2SO4) and concentrated under reduced pressure. The residue was taken up in EtOAc and extracted with 10% aqueous NaOH. The combined aqueous layers were acidified with concentrated HCl to a pH=3 and then extracted with EtOAc. The combined organic layers were dried (Na2SO4) and concentrated under reduced pressure to afford 3-amino-5-chloro-2-nitrobenzoic acid 70 (6.5 g, 60.5%) as a brown red solid.
Quantity
38.9 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
catalyst
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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